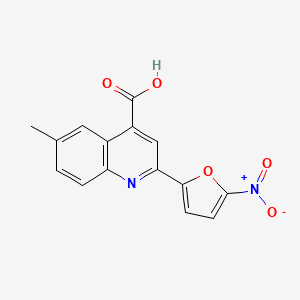

2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

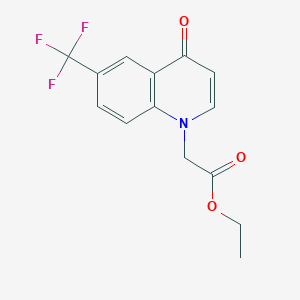

2-(3-クロロフェニル)-4-オキソ-1,4-ジヒドロキノリン-8-カルボン酸は、キノロンファミリーに属するヘテロ環式化合物です。この化合物は、ベンゼン環とピリジン環が融合した二環系であるキノリンコア構造を特徴としています。キノリン環の特定の位置に3-クロロフェニル基とカルボン酸基が存在することにより、その化学反応性と潜在的な生物活性が高まります。

2. 製法

合成経路と反応条件: 2-(3-クロロフェニル)-4-オキソ-1,4-ジヒドロキノリン-8-カルボン酸の合成には、通常、以下の手順が用いられます。

出発物質: 合成は、3-クロロアニリンと酢酸エチルの調製から始まります。

環化: 重要な手順には、これらの出発物質を環化させてキノリンコアを形成することが含まれます。これは、3-クロロアニリンが、硫酸などの強酸触媒の存在下で、酢酸エチルと反応するフリッチェン反応によって達成されます。反応は還流条件下で行われます。

酸化: 得られた中間体は、過マンガン酸カリウムなどの酸化剤を使用して酸化され、4位にケト基が導入されます。

カルボキシル化: 最後に、カルボン酸基は、高圧および高温下で二酸化炭素を使用するカルボキシル化反応によって8位に導入されます。

工業生産方法: この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、コストと環境への影響を最小限に抑えながら、収率と純度を最大限に高めるための反応条件の最適化が含まれます。連続フロー反応器や自動システムは、常に生産品質を維持するために頻繁に用いられます。

反応の種類:

酸化: この化合物は、特にキノリン環で酸化反応を起こす可能性があり、キノリンN-オキシド誘導体の形成につながります。

還元: 還元反応は、ケト基をヒドロキシル基に変換することができ、2-(3-クロロフェニル)-4-ヒドロキシ-1,4-ジヒドロキノリン-8-カルボン酸を形成します。

置換: 3-クロロフェニル基は、求核置換反応に参加することができ、塩素原子がアミンやチオールなどの他の求核剤によって置換されます。

一般的な試薬と条件:

酸化: 酸性または塩基性条件下での過マンガン酸カリウムまたは過酸化水素。

還元: 無水溶媒中での水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。

置換: 水酸化ナトリウムや炭酸カリウムなどの塩基の存在下でのアミンやチオールなどの求核剤。

主な生成物:

- 酸化によるキノリンN-オキシド誘導体。

- 還元による2-(3-クロロフェニル)-4-ヒドロキシ-1,4-ジヒドロキノリン-8-カルボン酸。

- 求核置換による様々な置換キノリン誘導体。

4. 科学研究への応用

2-(3-クロロフェニル)-4-オキソ-1,4-ジヒドロキノリン-8-カルボン酸は、いくつかの科学研究への応用があります。

化学: 医薬品化学において価値のあるより複雑なキノリン誘導体の合成のためのビルディングブロックとして役立ちます。

生物学: 抗菌、抗がん、抗炎症特性など、潜在的な生物活性を研究されています。

医学: 特に細菌感染症やがんに関連するさまざまな疾患の治療剤としての可能性を探るための研究が進められています。

産業: 新素材の開発や、染料や顔料の合成のための前駆体として使用されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-chloroaniline and ethyl acetoacetate.

Cyclization: The key step involves the cyclization of these starting materials to form the quinoline core. This is achieved through a Friedländer synthesis, where 3-chloroaniline reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the keto group at the 4-position.

Carboxylation: Finally, the carboxylic acid group is introduced at the 8-position through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-(3-chlorophenyl)-4-hydroxy-1,4-dihydroquinoline-8-carboxylic acid.

Substitution: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

- Quinoline N-oxide derivatives from oxidation.

- 2-(3-chlorophenyl)-4-hydroxy-1,4-dihydroquinoline-8-carboxylic acid from reduction.

- Various substituted quinoline derivatives from nucleophilic aromatic substitution.

科学的研究の応用

2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving bacterial infections and cancer.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

作用機序

2-(3-クロロフェニル)-4-オキソ-1,4-ジヒドロキノリン-8-カルボン酸の作用機序には、特定の分子標的や経路との相互作用が含まれます。

分子標的: この化合物は、DNA複製と細胞分裂に必須であるDNAジャイレースやトポイソメラーゼIVなどの細菌酵素を阻害することができます。

関与する経路: これらの酵素を阻害することにより、この化合物は細菌のDNA合成を阻害し、細胞死につながります。癌細胞では、細胞周期調節を妨げ、様々なシグナル伝達経路を通じてアポトーシスを誘導する可能性があります。

類似化合物:

2-(3-クロロフェニル)-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸: カルボン酸基が3位にある以外は構造が類似しています。

2-フェニル-4-オキソ-1,4-ジヒドロキノリン-8-カルボン酸: フェニル基に塩素原子がない。

4-オキソ-1,4-ジヒドロキノリン-8-カルボン酸: 3-クロロフェニル基がない。

独自性: 2-(3-クロロフェニル)-4-オキソ-1,4-ジヒドロキノリン-8-カルボン酸は、3-クロロフェニル基と8位のカルボン酸基の両方が存在することによって特徴付けられます。この組み合わせは、その化学反応性と潜在的な生物活性を高め、さまざまな分野における研究開発に役立つ化合物となっています。

類似化合物との比較

2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

2-Phenyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid: Lacks the chlorine atom on the phenyl group.

4-Oxo-1,4-dihydroquinoline-8-carboxylic acid: Lacks the 3-chlorophenyl group.

Uniqueness: 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is unique due to the presence of both the 3-chlorophenyl group and the carboxylic acid group at the 8-position. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

特性

CAS番号 |

90034-70-1 |

|---|---|

分子式 |

C16H10ClNO3 |

分子量 |

299.71 g/mol |

IUPAC名 |

2-(3-chlorophenyl)-4-oxo-1H-quinoline-8-carboxylic acid |

InChI |

InChI=1S/C16H10ClNO3/c17-10-4-1-3-9(7-10)13-8-14(19)11-5-2-6-12(16(20)21)15(11)18-13/h1-8H,(H,18,19)(H,20,21) |

InChIキー |

KGJPKWWYOCWYRV-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)

![[2,3'-Biquinoline]-2'-carboxylic acid](/img/structure/B11832943.png)

![Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester](/img/structure/B11832959.png)

![[2,3'-Biquinoline]-2'-carboxamide](/img/structure/B11832980.png)

![1-[4-(Benzyloxy)benzoyl]piperazine](/img/structure/B11832997.png)